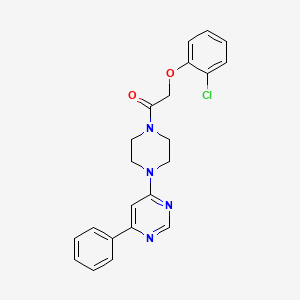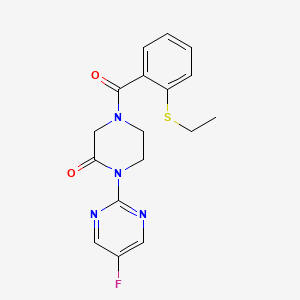![molecular formula C14H13BrN2O4 B3010247 5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 478064-35-6](/img/structure/B3010247.png)
5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione" is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidines are important in the field of medicinal chemistry due to their presence in many biological molecules and their potential therapeutic applications. The specific structure of this compound suggests it may have interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves the alkylation of existing pyrimidine rings or the cyclization of precursor molecules to form the pyrimidine core. For example, the synthesis of 5-substituted 2,4-diaminopyrimidines can be achieved by alkylation with specific reagents or by cross-coupling reactions such as those described in the Suzuki cross-coupling reactions . The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, involves a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate, indicating that similar strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. Substituents on the pyrimidine ring can significantly affect the molecule's electronic properties and, consequently, its reactivity. For instance, the presence of a bromophenyl group, as seen in the compound of interest, could facilitate further functionalization through palladium-catalyzed cross-coupling reactions . The molecular structure can also influence the compound's ability to interact with biological targets, as seen with various pyrimidine analogues .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including halogenation, alkylation, and cross-coupling reactions. The presence of a bromophenyl group in the compound suggests that it could participate in further electrophilic aromatic substitution reactions or serve as a precursor for coupling reactions . Additionally, the reactivity of the pyrimidine ring itself can be modified by substituents, which can lead to the formation of different regioisomers with distinct biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the ring. For example, the introduction of a methoxyethyl group could affect the compound's lipophilicity and solubility in organic solvents . The presence of halogen atoms, such as bromine, can increase the compound's density and potentially its reactivity towards nucleophiles . These properties are crucial when considering the compound's potential use in pharmaceutical applications, as they can affect its bioavailability and metabolic stability.
Scientific Research Applications
Synthesis and Intermediate Uses
Pyrimidine compounds, including derivatives like 5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, play a crucial role in the synthesis of various pharmaceutical and chemical compounds. They are considered key intermediates in creating a range of active compounds. For instance, the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, a compound closely related to our subject, has been reported to be an important intermediate for synthesizing these active compounds in the pharmaceutical field, demonstrating its significance in drug development and chemical research (Hou et al., 2016).
Antiviral Activity
Derivatives of pyrimidine, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown potential in antiviral applications. These compounds have demonstrated marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential in managing viral infections, including HIV (Hocková et al., 2003).
Cardiovascular and Antihypertensive Applications
Pyrimidine derivatives are noted for their activity in cardiovascular diseases. They are known to exhibit L-type calcium channel blockade, making them effective in managing cardiovascular conditions, epilepsy, and inflammatory disorders. Specific compounds like 5-(3-Hydroxybenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione have been investigated for their potential as antihypertensive agents due to their effects on calcium channels (Irshad et al., 2022).
Antimicrobial and Antifungal Potential
Some pyrimidine derivatives have been studied for their antimicrobial and antifungal properties. The synthesis of new dihydropyrimidine derivatives has revealed that these compounds can exhibit good antibacterial and antifungal activity, making them promising candidates for new antimicrobial drugs (Al-Juboori, 2020).
Organic Phosphors
Organic phosphors based on pyrimidine derivatives have been synthesized, demonstrating broad photoluminescence emission spectra. These phosphors show potential applications in materials science, particularly in the field of luminescent materials (Kumar et al., 2014).
Mechanism of Action
properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDJUOHVBGJAJZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


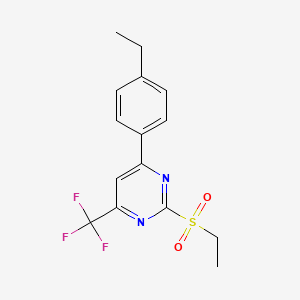
![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
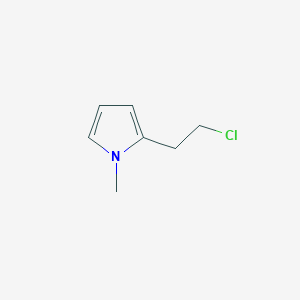
![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
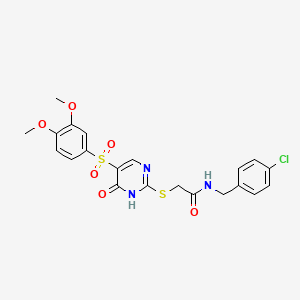
![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
